

# Application Note: Synthesis of Isopentyl Acetate (Banana Oil) via Fischer Esterification

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## Compound of Interest

Compound Name: 3-Pentyl acetate

Cat. No.: B1618307

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Isopentyl acetate, commonly known as banana oil, is an organic ester with a characteristic banana-like aroma.<sup>[1][2]</sup> It is widely used in the food and fragrance industries and serves as a classic example in organic synthesis education.<sup>[1][3][4]</sup> This application note provides a detailed protocol for the synthesis of isopentyl acetate through the Fischer esterification of isopentyl alcohol with acetic acid, using a strong acid catalyst.<sup>[3][5]</sup>

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.<sup>[6][7]</sup> To maximize the product yield, the equilibrium is shifted towards the products by using an excess of one of the reactants, typically the less expensive one.<sup>[2][5]</sup> In this protocol, an excess of glacial acetic acid is used.<sup>[2][7]</sup> The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester.<sup>[5][8]</sup> Purification is achieved through liquid-liquid extraction to remove the acid catalyst and unreacted carboxylic acid, followed by drying and simple distillation.<sup>[1][9]</sup>

## Quantitative Data and Reagents

The following table summarizes the quantitative details for the reagents used in this protocol. Molar quantities are calculated based on the specified volumes and densities.

Reagent	Formula	MW (g/mol)	Density (g/mL)	Amount	Moles	Role
Isopentyl Alcohol	C <sub>5</sub> H <sub>12</sub> O	88.15	0.813	15.0 mL	0.138	Limiting Reagent
Glacial Acetic Acid	CH <sub>3</sub> COOH	60.05	1.049	20.0 mL	0.350	Excess Reagent
Sulfuric Acid (conc.)	H <sub>2</sub> SO <sub>4</sub>	98.08	1.840	4.0 mL	~0.073	Catalyst
Isopentyl Acetate	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	130.18	0.876	-	-	Product
Data sourced from multiple experiment al protocols.						
[6][7]						

## Experimental Protocols

### Part 1: Reaction Setup and Reflux

This section details the procedure for setting up the Fischer esterification reaction under reflux conditions.

Materials:

- 100 mL Round-bottom flask
- Reflux condenser
- Heating mantle

- Boiling stones
- Clamps and ring stand

Procedure:

- Reagent Addition: In a clean, dry 100 mL round-bottom flask, combine 15.0 mL (12.2 g, 0.138 mol) of isopentyl alcohol (3-methyl-1-butanol) and 20.0 mL (21 g, 0.35 mol) of glacial acetic acid.[6]
- Catalyst Addition: With caution and continuous swirling, slowly add 4.0 mL of concentrated sulfuric acid to the flask.[6] This reaction is exothermic.
- Reflux Setup: Add a few boiling stones to the mixture to ensure smooth boiling.[6] Securely attach the reflux condenser to the round-bottom flask and clamp the apparatus within a heating mantle.[5] Ensure water is flowing through the condenser.
- Heating: Heat the mixture to a gentle reflux and maintain it for 1 hour.[6]

## Part 2: Workup and Purification

This section describes the isolation and purification of the crude isopentyl acetate from the reaction mixture.

Materials:

- Separatory funnel (250 mL)
- Erlenmeyer flasks
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate or magnesium sulfate
- pH paper

Procedure:

- Cooling and Transfer: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel.[6]
- Initial Wash: Add 55 mL of cold water to the separatory funnel.[6] Stopper the funnel, shake gently while periodically venting to release any pressure, and then allow the layers to separate. Drain and discard the lower aqueous layer.[6]
- Neutralization: To remove unreacted acetic acid and the sulfuric acid catalyst, wash the organic layer with 25 mL portions of 5% aqueous sodium bicarbonate solution.[6] Caution: Carbon dioxide gas is evolved during this step, which can cause pressure buildup.[6] Shake gently and vent the separatory funnel frequently. Continue washing until the aqueous layer is basic, as confirmed with pH paper.[6]
- Brine Wash: Wash the organic layer with 25 mL of water, followed by a final wash with 5 mL of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.[6] Swirl the mixture gently and discard the lower aqueous layer.[6]
- Drying: Transfer the crude isopentyl acetate (the upper organic layer) into a clean, dry Erlenmeyer flask. Add approximately 2 grams of anhydrous magnesium sulfate or sodium sulfate to dry the ester.[6][9] Swirl the flask occasionally for about 10-15 minutes, or until the liquid is clear.[5]

## Part 3: Final Purification and Characterization

The final step involves the purification of the dried ester by simple distillation and subsequent characterization.

### Materials:

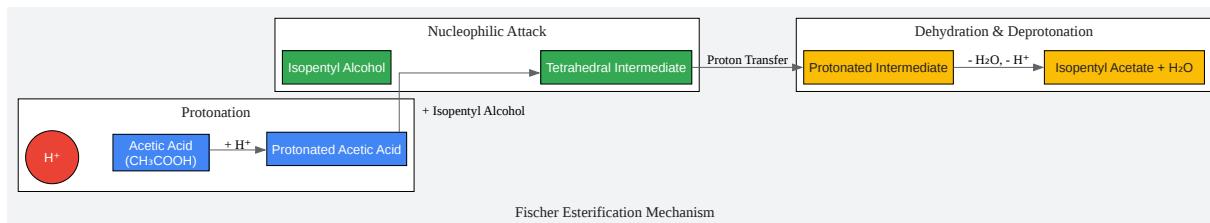
- Simple distillation apparatus (distilling flask, 3-way connecting tube, thermometer, condenser, receiving flask)
- Boiling stones
- Heating mantle

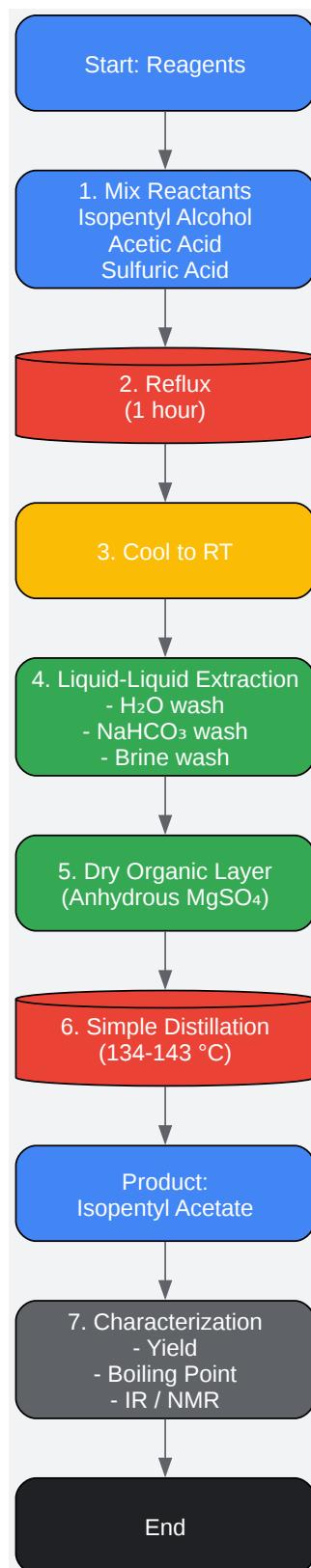
### Procedure:

- Distillation Setup: Decant the dried ester into a clean, dry distilling flask, ensuring the drying agent is left behind.[6] Add a few new boiling stones and assemble the simple distillation apparatus.[1]
- Distillation: Heat the flask gently to distill the product. Collect the fraction that boils between 134 °C and 143 °C in a pre-weighed receiving flask.[5][6] An expected yield is typically in the range of 60-90%. [5][8]
- Characterization:
  - Yield Calculation: Determine the actual mass of the collected product and calculate the percent yield.
  - Boiling Point: Record the boiling point range during distillation.[9]
  - Spectroscopy: Obtain an Infrared (IR) spectrum and a Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectrum to confirm the identity and purity of the synthesized isopentyl acetate.[5][10]

## Visualizations

### Fischer Esterification Reaction Mechanism



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